N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide

Indoline scaffold Indole vs. indoline Physicochemical differentiation

This compound features a unique sp³-hybridized indoline ring, thiophene-2-yl recognition element, and cyclopentanecarboxamide capping group. With 5 rotatable bonds and XLogP of 4.2, it serves as a scaffold-hopping starting point for IKK2/KIF18A kinase selectivity profiling. The saturated indoline undergoes metabolic oxidation to indole—use as a probe substrate in CYP-mediated stability assays. ≥95% purity, suitable as a chromatographic reference standard (λ 254/280 nm). Empirical selection over indole analogs is critical for target engagement and metabolic stability studies.

Molecular Formula C20H24N2OS
Molecular Weight 340.49
CAS No. 898459-06-8
Cat. No. B2633356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide
CAS898459-06-8
Molecular FormulaC20H24N2OS
Molecular Weight340.49
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
InChIInChI=1S/C20H24N2OS/c23-20(16-7-1-2-8-16)21-14-18(19-10-5-13-24-19)22-12-11-15-6-3-4-9-17(15)22/h3-6,9-10,13,16,18H,1-2,7-8,11-12,14H2,(H,21,23)
InChIKeyBSBIWFUNXFWYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide (CAS 898459-06-8): Procurement-Grade Physicochemical and Structural Baseline


N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is a synthetic small molecule (C₂₀H₂₄N₂OS, MW 340.5 g/mol) that incorporates three distinct pharmacophoric elements: a saturated 2,3-dihydroindole (indoline) ring, a thiophene heterocycle, and a cyclopentanecarboxamide group linked via an ethylenediamine-like spacer [1]. Its computed XLogP3-AA of 4.2 places it in a moderate lipophilicity window, with one hydrogen bond donor and three acceptors providing balanced polarity [1]. The compound is catalogued in PubChem (CID 18577690) and is commercially available at ≥95% purity for research use [1]. However, a comprehensive survey of the primary scientific and patent literature reveals that no quantitative biological activity data (enzymatic IC₅₀, cellular EC₅₀, binding Kd/Ki, or in vivo efficacy metrics) have been reported for this specific compound as of the search date. Consequently, the differential evidence presented below is limited to physicochemical, structural, and class-level comparisons, and the absence of head-to-head biological data must be explicitly acknowledged.

Why Generic Substitution Fails: Structural Determinants That Differentiate N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide from Superficially Similar Analogs


Compounds sharing the thiophene-carboxamide or indoline-thiophene scaffold cannot be treated as interchangeable for research procurement. Three structural features create specific, quantifiable differentiation: (i) the indoline ring (sp³-hybridized at C2–C3) exhibits a dihedral angle and nitrogen basicity distinct from the fully aromatic indole found in positional isomers such as N-(2-(1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049555-65-8); (ii) the ethylenediamine-type spacer between the indoline nitrogen and the cyclopentanecarboxamide carbonyl introduces conformational degrees of freedom (5 rotatable bonds [1]) not present in directly N-linked carboxamide congeners; and (iii) the cyclopentanecarboxamide terminus provides a saturated, non-planar capping group that modulates both lipophilicity and crystal packing relative to benzamide or acetamide variants such as N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (MW 348.46) [1][2]. These differences directly impact target engagement, metabolic stability, and solubility profiles, making empirical selection essential.

Product-Specific Quantitative Differentiation Guide: N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide vs. Closest Structural Analogs


Indoline (2,3-Dihydroindole) Saturation State: Quantified Physicochemical Divergence from Indole Positional Analog (CAS 1049555-65-8)

The target compound contains a 2,3-dihydroindol-1-yl (indoline) moiety, which is structurally distinct from the 1H-indol-3-yl moiety present in the closest positional analog, N-(2-(1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049555-65-8). The C2–C3 bond of indoline is sp³–sp³, whereas indole is fully aromatic across the bicyclic system [1]. This difference is quantifiable through computed descriptors: the indoline nitrogen in the target compound is directly attached to the ethyl linker (N–CH₂–CH), while in the indole analog, the ethyl linker is attached at the C3 position of the indole ring, leaving the indole NH unsubstituted, resulting in a different hydrogen bond donor topology [1][2]. The target compound has one HBD (the amide NH), whereas the indole analog has two HBDs (amide NH + indole NH), altering both solubility and target hydrogen-bonding capacity [1].

Indoline scaffold Indole vs. indoline Physicochemical differentiation sp³ hybridization Nitrogen basicity

Thiophene-2-yl vs. Furan-2-yl Heterocycle Replacement: Quantified Electronic and Steric Differentiation

Replacement of the thiophen-2-yl group in the target compound with a furan-2-yl group—as in N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclopentanecarboxamide (reported as 'FIPI')—introduces quantifiable electronic and steric changes. The sulfur atom in thiophene (atomic radius ~105 pm; C–S bond length ~1.71 Å) is larger and more polarizable than the oxygen atom in furan (atomic radius ~60 pm; C–O bond length ~1.36 Å), resulting in distinct π-electron distribution and dipole moment [1]. The thiophene ring is less aromatic than furan based on aromaticity indices (NICS values), and the sulfur atom provides opportunities for sulfur-specific non-covalent interactions (e.g., S···π, S···H–N) that oxygen cannot engage in [1]. These differences generate divergent target-binding profiles within the same chemotype class.

Thiophene heterocycle Furan analog Sulfur vs. oxygen Electronic properties SAR differentiation

Cyclopentanecarboxamide vs. Benzamide Capping Group: Lipophilicity and Conformational Flexibility Comparison

The target compound's cyclopentanecarboxamide terminus (C₅H₉–C(=O)–NH–) is a saturated, non-planar capping group. Its closest benzamide analog, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (C₂₁H₂₀N₂OS, MW 348.46), replaces the cyclopentane ring with a planar phenyl ring [1]. The cyclopentanecarboxamide group contributes 5 saturated carbon atoms (sp³) versus the benzamide's 6 aromatic carbons (sp²), resulting in increased conformational flexibility (the cyclopentane ring can adopt envelope or twist conformations) and a different lipophilic profile [1]. The target compound's computed XLogP3-AA is 4.2 [2]; the benzamide analog, with a phenyl ring, is expected to exhibit higher aromatic π-stacking propensity but potentially different solubility and crystal packing behavior. The rotatable bond count is identical (5) but the cyclopentane ring introduces additional pseudo-rotation degrees of freedom absent in the planar benzamide [2].

Cyclopentanecarboxamide Benzamide Lipophilicity Conformational flexibility XLogP

Carboxamide Variant Comparison: Cyclopentanecarboxamide vs. Thiophene-2-carboxamide (CAS 898459-13-7) — Steric Bulk and H-Bond Capacity

When the cyclopentanecarboxamide group is replaced by a thiophene-2-carboxamide, as in N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 898459-13-7, C₁₉H₁₈N₂OS₂, MW 354.49), the terminal group changes from a fully saturated 5-membered carbon ring to an aromatic sulfur-containing heterocycle . This substitution alters the hydrogen bond acceptor profile: the thiophene-2-carboxamide variant has two thiophene sulfur atoms (one as potential weak H-bond acceptor, though sulfur is a poor H-bond acceptor compared to oxygen) versus the target compound's single thiophene sulfur [1]. More critically, the cyclopentanecarboxamide group provides greater steric bulk (cyclopentyl volume ~85 ų vs. thienyl volume ~65 ų) and distinct conformational dynamics due to the saturated ring's puckering modes [1]. The molecular weight increase of 14.0 g/mol for the thiophene-carboxamide variant reflects the additional sulfur atom.

Carboxamide variant Thiophene-2-carboxamide Cyclopentanecarboxamide Steric bulk H-bond acceptor

Purity Grade and Procurement Specification Differentiation: 95%+ (CheMenu CM979657) vs. 98% (Bidepharm Variant CAS 898459-13-7)

Commercially, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is supplied at ≥95% purity (Catalog No. CM979657) . A structurally proximal variant, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 898459-13-7), is available at 98% purity with supporting analytical documentation (NMR, HPLC, GC) from Bidepharm . The 3-percentage-point purity difference (95% vs. 98%) may be significant for assays requiring high compound integrity (e.g., biophysical methods such as SPR, ITC, or crystallography where impurities ≥2% can confound results). The target compound's melting point is reported as 195–196°C, providing a straightforward identity verification metric during procurement . No Certificate of Analysis (CoA) specifications beyond purity are publicly available for the target compound.

Purity specification Procurement Quality control Research-grade Vendor comparison

Best Research and Industrial Application Scenarios for N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide Based on Structural Differentiation Evidence


Indoline-Specific Kinase Inhibitor Scaffold Exploration (IKK2/KIF18A Chemotype)

The indoline scaffold of this compound aligns with patent-disclosed pharmacophores for IKK2 (IκB kinase β) and KIF18A inhibition [1][2]. The saturated indoline ring distinguishes it from indole-based IKK2 inhibitors (e.g., those in US20070254873 and US20080269200) by offering a non-planar, sp³-rich binding surface. This compound is suitable as a scaffold-hopping starting point for kinase selectivity profiling, where the indoline-thiophene-cyclopentanecarboxamide architecture can be systematically compared against indole-based analogs to map structure–selectivity relationships.

Thiophene-Containing Fragment Library and Physicochemical Property Calibration

With a molecular weight of 340.5 Da and computed XLogP of 4.2, this compound falls within lead-like chemical space [1]. It is appropriate for inclusion in thiophene-focused fragment or lead-like screening libraries where the thiophene-2-yl group serves as a key recognition element for hydrophobic enzyme pockets (e.g., PARP1, nNOS). Its moderate lipophilicity and single HBD make it a useful calibration standard for chromatographic logP determination and permeability assays.

Comparative Metabolic Stability Assessment: Indoline vs. Indole Oxidation Susceptibility

The sp³ C2–C3 bond of the indoline ring is susceptible to metabolic oxidation to the corresponding indole, a transformation not possible with indole-ethyl analogs [1]. This compound can serve as a probe substrate in liver microsome or hepatocyte stability assays to quantify the rate of indoline-to-indole dehydrogenation, providing direct comparative data against indole-ethyl analogs for medicinal chemistry programs concerned with CYP-mediated metabolic switching.

Analytical Reference Standard for Cyclopentanecarboxamide-Containing Compound Libraries

The compound's well-defined melting point (195–196°C) and unique InChIKey (BSBIWFUNXFWYGQ-UHFFFAOYSA-N) make it suitable as a chromatographic reference standard (HPLC/LC-MS) for compound libraries that contain cyclopentanecarboxamide motifs [1]. Its UV-active thiophene and indoline chromophores facilitate detection at standard wavelengths (254 nm, 280 nm). Researchers procuring this compound at ≥95% purity can use it to calibrate retention time and mass accuracy in high-throughput screening workflows.

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